Cas no 123594-06-9 (Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

ベンジル5-ニトロ-1,2,3,4-テトラヒドロイソキノリン-2-カルボキシレートは、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、ニトロ基とテトラヒドロイソキノリン骨格を有しており、医薬品や生物活性化合物の合成において有用な前駆体となります。特に、ニトロ基の還元反応を経てアミン誘導体へ変換可能な点が特徴で、多様な修飾反応に対応できます。カルボキシレート基は保護基として機能し、選択的な反応制御が可能です。高い純度と安定性を備えており、実験室規模から工業的プロセスまで幅広く応用されています。

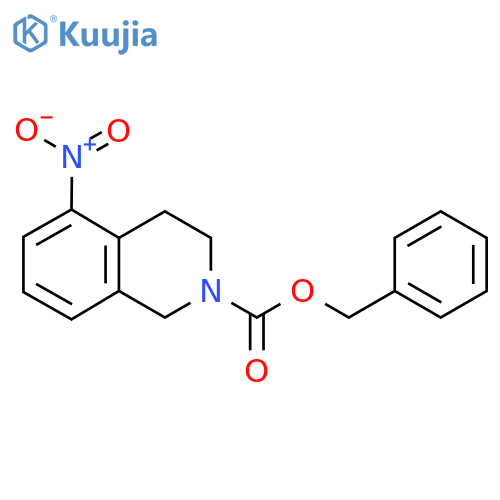

123594-06-9 structure

商品名:Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

- 123594-06-9

- EN300-28292449

- Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

-

- インチ: 1S/C17H16N2O4/c20-17(23-12-13-5-2-1-3-6-13)18-10-9-15-14(11-18)7-4-8-16(15)19(21)22/h1-8H,9-12H2

- InChIKey: FFDPOQUDSFFUKA-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(N1CC2C=CC=C(C=2CC1)[N+](=O)[O-])=O

計算された属性

- せいみつぶんしりょう: 312.11100700g/mol

- どういたいしつりょう: 312.11100700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 431

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3

Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28292449-1.0g |

benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

123594-06-9 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28292449-2.5g |

benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

123594-06-9 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28292449-0.05g |

benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

123594-06-9 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28292449-0.25g |

benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

123594-06-9 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28292449-5g |

benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

123594-06-9 | 5g |

$3520.0 | 2023-09-08 | ||

| Enamine | EN300-28292449-10g |

benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

123594-06-9 | 10g |

$5221.0 | 2023-09-08 | ||

| Enamine | EN300-28292449-1g |

benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

123594-06-9 | 1g |

$1214.0 | 2023-09-08 | ||

| Enamine | EN300-28292449-0.5g |

benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

123594-06-9 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28292449-5.0g |

benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

123594-06-9 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28292449-0.1g |

benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

123594-06-9 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 |

Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

123594-06-9 (Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate) 関連製品

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 249916-07-2(Borreriagenin)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量